1-O-Acetyl-alpha-D-galactopyranose

Carbohydrate Chemistry Glycoscience Synthetic Chemistry

Glycosylation projects face stereochemical uncertainty when anomeric purity is undefined. This single alpha-anomer (CAS 496924-55-1) resolves that bottleneck. • Defined α-configuration ensures predictable stereochemical outcomes in glycosidic bond formation, critical for α-linked glycoconjugates. • Anomeric acetate provides an orthogonal handle for selective activation, eliminating global deprotection steps required with peracetylated derivatives. • Enables unambiguous kinetic and mechanistic studies of alpha-galactosidases. Supplied as a stereochemically pure building block for reproducible oligosaccharide assembly.

Molecular Formula C8H14O7
Molecular Weight 222.19 g/mol
CAS No. 496924-55-1
Cat. No. B1603771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Acetyl-alpha-D-galactopyranose
CAS496924-55-1
Molecular FormulaC8H14O7
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C8H14O7/c1-3(10)14-8-7(13)6(12)5(11)4(2-9)15-8/h4-9,11-13H,2H2,1H3/t4-,5+,6+,7-,8+/m1/s1
InChIKeyRXRFEELZASHOLV-HNEXDWKRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-O-Acetyl-alpha-D-galactopyranose: Protected Glycosyl Donor


1-O-Acetyl-alpha-D-galactopyranose (CAS 496924-55-1) is a carbohydrate derivative classified as a protected monosaccharide or glycosyl donor. It is a single anomer (alpha-configuration) used as a building block in oligosaccharide synthesis and for the preparation of various glycosylated compounds . Its primary utility lies in its role as a protected intermediate, where the anomeric acetate group can be selectively activated or manipulated, distinguishing it from unprotected sugars or peracetylated derivatives [1].

Protected glycosyl donor building block
Alpha anomer configuration for stereoselective synthesis
Selective anomeric acetate for orthogonal protection

1-O-Acetyl-alpha-D-galactopyranose: Anomeric Purity and Reactivity


The alpha-anomer of 1-O-acetyl-D-galactopyranose (CAS 496924-55-1) is not interchangeable with its beta-anomer or other galactose derivatives due to fundamental differences in stereoelectronic properties and reactivity. The anomeric configuration dictates the stereochemical outcome of glycosylation reactions, influencing the alpha/beta ratio of the resulting glycosidic bond [1]. Furthermore, the presence of a single anomeric acetate, in contrast to peracetylated derivatives like 1,2,3,4,6-penta-O-acetyl-alpha-D-galactopyranose (CAS 4163-59-1) , provides a unique handle for selective activation or orthogonal protection strategies. Using a generic or incorrect anomer would lead to different reaction kinetics, product distribution, and overall synthetic yield, making precise procurement essential [1].

Alpha anomer vs beta anomer

Anomeric configuration may shift stereochemical outcome of glycosylation, altering product profile and yield.

Mono-acetylated vs peracetylated

Single anomeric acetate enables orthogonal strategies; peracetylated derivatives may limit selective activation.

1-O-Acetyl-alpha-D-galactopyranose: Purity and Physicochemical Evidence


Anomeric Purity Specification

Commercially sourced 1-O-Acetyl-alpha-D-galactopyranose is specified with a defined anomeric purity. While comparative kinetic or yield data for the alpha anomer specifically is not available in the searched public literature, its procurement is defined by a minimum 90% alpha anomer purity . This contrasts with the beta anomer (1-O-Acetyl-beta-D-galactopyranose), which is synthesized stereoselectively to achieve a defined beta configuration [1]. This specification is crucial for ensuring a consistent stereochemical outcome in downstream applications.

Anomeric Purity
Specification review
≥ 90% alpha anomer (commercial spec) vs defined beta anomer
Supports stereochemical consistency in glycosylation
Class-level specification; validate for specific workflow
Carbohydrate Chemistry Glycoscience Synthetic Chemistry

Predicted Physicochemical Properties

Computational predictions provide quantitative estimates for key physicochemical properties of 1-O-Acetyl-alpha-D-galactopyranose. These predicted values, such as a density of 1.5±0.1 g/cm³, a boiling point of 395.1±42.0 °C at 760 mmHg, and a calculated LogP of -0.95, offer a baseline for comparison with other galactose derivatives . While not experimental, these data can guide method development and predict behavior in separation or formulation contexts relative to analogs with different substitution patterns.

Predicted Properties
Data to verify
Density 1.5±0.1 g/cm³, BP 395.1±42.0 °C, LogP -0.95
Guides method development and handling assessment
Calculated values; experimental verification recommended
Physical Chemistry Computational Chemistry Carbohydrate Properties

1-O-Acetyl-alpha-D-galactopyranose: Research Application Scenarios


Alpha-Linked Glycoconjugate Synthesis

Procure 1-O-Acetyl-alpha-D-galactopyranose to serve as a stereochemically defined glycosyl donor for the synthesis of alpha-linked galactosides. The defined alpha-anomeric purity ensures a controlled stereochemical outcome during glycosylation, which is critical for preparing biologically relevant glycoconjugates where alpha-linkage is a structural requirement [1].

Orthogonal Protection in Oligosaccharide Assembly

Use this compound as a selectively protected building block. The presence of a single anomeric acetate allows for orthogonal deprotection and activation schemes in complex oligosaccharide synthesis. This avoids the need for global deprotection steps required when using peracetylated derivatives like 1,2,3,4,6-penta-O-acetyl-alpha-D-galactopyranose [1], streamlining the construction of defined glycan sequences .

Glycosidase Assay Substrate Development

The alpha anomer can be used to prepare specific substrates for studying alpha-galactosidases or related carbohydrate-active enzymes. While the beta anomer is a known substrate for beta-galactosidases [1], the alpha anomer provides the correct stereochemistry for investigating enzymes with alpha-specificity, enabling detailed kinetic and mechanistic studies .

Application
Selection Property
Validation Focus
Alpha-linked glycoconjugate synthesis
Anomeric configuration control
Alpha-linkage stereochemical fidelity
Orthogonal protection in oligosaccharide assembly
Selective anomeric acetate
Orthogonal deprotection efficiency
Glycosidase assay substrate development
Alpha-anomer stereochemistry
Alpha-galactosidase specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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